3'-Bromo-6'-chloro-2'-(trifluoromethyl)phenacyl chloride
Description
3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl chloride is an organic compound with the molecular formula C9H4BrCl2F3O It is a derivative of phenacyl chloride, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring
Properties
Molecular Formula |
C9H4BrCl2F3O |
|---|---|
Molecular Weight |
335.93 g/mol |
IUPAC Name |
1-[3-bromo-6-chloro-2-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-4-1-2-5(12)7(6(16)3-11)8(4)9(13,14)15/h1-2H,3H2 |
InChI Key |
VIAUGEUCSALSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)CCl)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl chloride typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3)
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of phenacyl ketones or carboxylic acids.
Reduction: Formation of phenacyl alcohols or alkanes.
Scientific Research Applications
3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl chloride involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways, metabolic processes, and other cellular functions depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
- 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
3’-Bromo-6’-chloro-2’-(trifluoromethyl)phenacyl chloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
